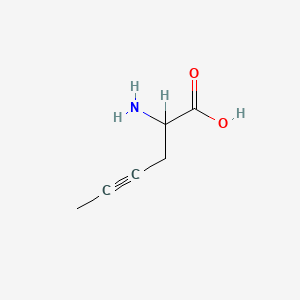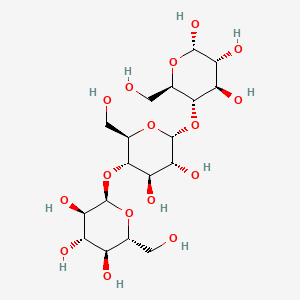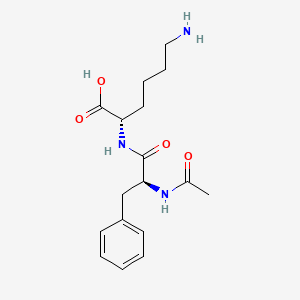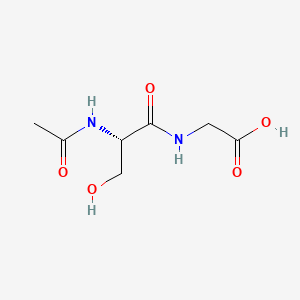
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine
Descripción general
Descripción
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine, commonly referred to as BDMPA, is an organic compound that has a wide range of applications in the scientific research field. BDMPA is a cyclic amine that is composed of five carbon atoms, two nitrogen atoms, and one hydrogen atom, and is classified as a cyclic amine. BDMPA has been used in a variety of scientific research experiments and applications, including synthesis, drug development, and biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Transformations
Amidination of Amines : A study by Solodenko et al. (2006) demonstrated the transformation of primary and secondary amines into guanidines using 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine, highlighting its application in chemical synthesis under microwave conditions (Solodenko et al., 2006).
Reagent for Amidination : Dräger et al. (2002) reported the use of a compound containing a benzyl substituent at the 3,5-dimethyl-1H-pyrazole-1-carboxamidine ring as a reagent for high-yielding amidination of amines (Dräger et al., 2002).
Organic Chemistry and Reaction Studies
Pyrazole Blue Reactions : Aly et al. (1997) investigated the reactions of Pyrazole Blue with various reagents including primary aromatic amines and benzyl amine, exploring the reactivity and potential applications of pyrazole derivatives (Aly et al., 1997).
Formation of Metal Complexes : Massoud et al. (2015) studied the formation of five-coordinate metal(II) complexes using pyrazolyl ligands, demonstrating the utility of such compounds in coordination chemistry (Massoud et al., 2015).
Synthesis of Pyrazolyl-s-triazine Derivatives : Sharma et al. (2017) synthesized pyrazole-containing s-triazine derivatives, showcasing the versatility of pyrazole derivatives in creating complex organic molecules with potential biological applications (Sharma et al., 2017).
Synthesis of Arylazopyrazoles : Sharma et al. (2010) reported the synthesis of new 1-((N-benzoyl) 2,3-dichloro anilinomalonyl) 3,5- dimethyl- 4 -(unsubstituted/substituted phenylazo) pyrazoles, exploring the biological activities of these compounds (Sharma et al., 2010).
DNA Binding and Molecular Docking Studies : Jilloju et al. (2021) developed a synthesis method for a novel series of benzylidene thio pyrazolyl-1,2,4-triazol-4-amines, conducting DNA binding and molecular docking studies to explore their potential biological applications (Jilloju et al., 2021).
Metallomacrocyclic Complex Synthesis : Guerrero et al. (2008) synthesized new 3,5-dimethylpyrazolic hybrid ligands and their palladium(II) complexes, highlighting the potential of such compounds in inorganic and materials chemistry (Guerrero et al., 2008).
Rh(III)-catalyzed Intermolecular C-H Amination : Wu et al. (2014) achieved intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, providing insights into novel catalytic processes involving pyrazole derivatives (Wu et al., 2014).
Mecanismo De Acción
Target of Action
It’s worth noting that derivatives of 1,3-diazole, a similar compound, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that pyrazole derivatives can react with potassium borohydride to form a class of ligands known as scorpionate .
Biochemical Pathways
It’s known that imidazole, a similar compound, is the basic core of some natural products such as histidine, purine, histamine and dna based structures .
Pharmacokinetics
It’s known that the compound has a molecular weight of 20127 and a melting point between 66-71 degrees Celsius . These properties could potentially impact its bioavailability.
Result of Action
It’s known that derivatives of 1,3-diazole show different biological activities .
Action Environment
It’s known that the compound is a powder at room temperature . This could potentially impact its stability and efficacy under different environmental conditions.
Análisis Bioquímico
Biochemical Properties
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress response . It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . This inhibition can lead to changes in downstream signaling pathways and ultimately affect cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which can affect its stability and efficacy . In in vitro studies, it has been observed that the effects of this compound on cellular functions can vary depending on the duration of exposure . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can lead to toxic effects, including cellular damage and impaired organ function . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes occurring beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . This interaction can lead to the formation of various metabolites, which can further influence its biological activity. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence its localization and accumulation within different cellular compartments. For instance, the compound can be transported into the mitochondria, where it can exert its effects on cellular metabolism . Additionally, binding to specific proteins can facilitate its distribution within the body .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can undergo post-translational modifications, such as phosphorylation, which can direct it to specific cellular compartments . These modifications can further modulate its activity and interactions with other biomolecules .
Propiedades
IUPAC Name |
1-benzyl-3,5-dimethylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEPGIBHWRABJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182686 | |
| Record name | Pyrazole, 4-amino-1-benzyl-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28466-69-5 | |
| Record name | 3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28466-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 4-amino-1-benzyl-3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 4-amino-1-benzyl-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)





